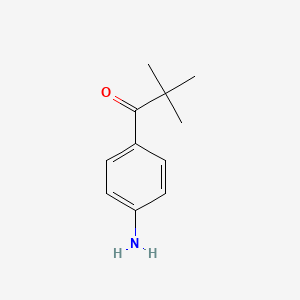
1-(4-Aminophenyl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)-2,2-dimethylpropan-1-one, commonly known as 4-Aminophenyl-2,2-dimethylpropane-1-one, is an organic compound belonging to the class of amines. It is a colorless liquid with a boiling point of 173.5 °C. 4-Aminophenyl-2,2-dimethylpropane-1-one is widely used in the synthesis of various compounds, such as pharmaceuticals, dyes, pesticides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 1-(4-Aminophenyl)-2,2-dimethylpropan-1-one Applications
1-(4-Aminophenyl)-2,2-dimethylpropan-1-one is a compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across six distinct areas:
Covalent Organic Frameworks (COFs)
Synthesis and Properties: COFs are crystalline, porous polymers that are ideal for constructing materials with precise pore sizes and functionalities. The compound can serve as a monomer that contributes to the rigidity and functionality of COFs .
Applications: Due to its structural properties, it can be used to create COFs with high surface areas and thermal stability, making them suitable for gas adsorption, energy storage, and catalysis .
Sensing Applications
Detection Mechanisms: Boronic acids and derivatives are known for their ability to form reversible covalent bonds with diols, which is a key interaction in sensing applications. The aminophenyl group in the compound can be utilized for the development of sensors, particularly for detecting sugars and other diol-containing molecules .
Applications: This compound could be used in the design of electrochemical sensors, which could have implications in medical diagnostics and environmental monitoring .
Polymer Chemistry
Material Design: The compound’s structure allows it to be incorporated into polymers, enhancing their properties. For instance, it can be used to introduce aminophenyl groups into polymers, which can then be further functionalized .
Applications: Such polymers could be used in advanced filtration systems, gas separation technologies, and even in the creation of responsive materials for drug delivery systems .
Wirkmechanismus
Target of Action
The compound “1-(4-Aminophenyl)-2,2-dimethylpropan-1-one” is a synthetic derivative that has been evaluated for its antitrypanosomiasis activity. The primary targets of this compound are the protein targets of the evolutionary cycle of T. cruzi, including Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The compound interacts with its targets through molecular docking and dynamics. For instance, it acts on the active site of the CYP51 receptor, establishing a stable complex with the target through hydrogen interactions .
Biochemical Pathways
cruzi, which suggests that it may affect the pathways related to the life cycle of this parasite .
Pharmacokinetics
The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability. It can form reactive metabolites from N-conjugation and C=C epoxidation, indicating a controlled oral dose. The estimated LD50 rate >500 mg/kg is indicative of a low incidence of lethality by ingestion .
Result of Action
The compound has shown effectiveness against Trypomastigotes, with an in vitro LC50 in the order of 178.9±23.9, similar to the reference drug BZN . This suggests that the compound has a significant inhibitory effect on the proliferation of parasites.
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKFGDHZVCABHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)-2,2-dimethylpropan-1-one | |
CAS RN |
892157-47-0 |
Source


|
| Record name | 1-(4-aminophenyl)-2,2-dimethylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


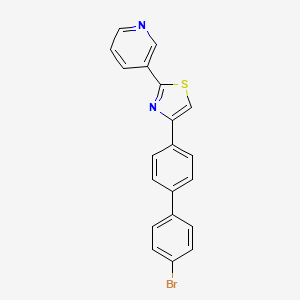
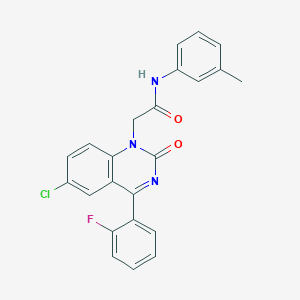
![7-[(2-chloro-6-fluorophenyl)methyl]-1-ethyl-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2969855.png)
![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide](/img/structure/B2969860.png)
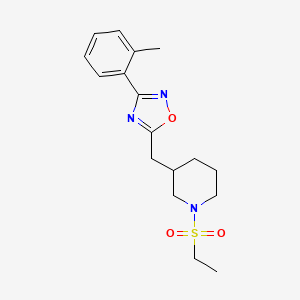
![N-[(3-Chloropyrazin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B2969862.png)

![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2969864.png)
![[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2969865.png)
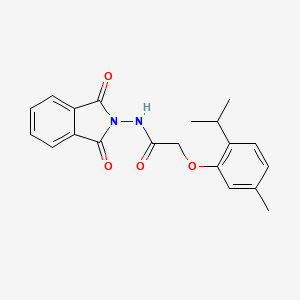
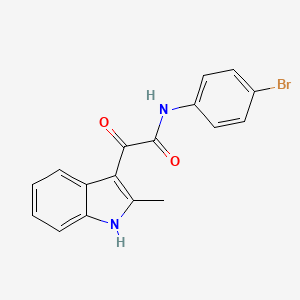
![Methyl 3-[(4-nitrophenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2969868.png)
